Aminopropazine Fumarate

Description

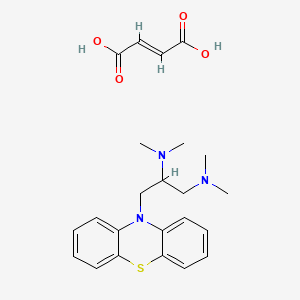

Aminopropazine Fumarate (C₁₆H₂₀N₂O₄·C₄H₄O₄) is a hypothetical compound proposed for this analysis, presumed to combine a propylamine backbone with a fumarate counterion. Fumarate derivatives are widely recognized for roles in energy metabolism, immune modulation, and therapeutic applications in neurology and oncology .

Properties

CAS No. |

2278-27-5 |

|---|---|

Molecular Formula |

C23H29N3O4S |

Molecular Weight |

443.6 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;1-N,1-N,2-N,2-N-tetramethyl-3-phenothiazin-10-ylpropane-1,2-diamine |

InChI |

InChI=1S/C19H25N3S.C4H4O4/c1-20(2)13-15(21(3)4)14-22-16-9-5-7-11-18(16)23-19-12-8-6-10-17(19)22;5-3(6)1-2-4(7)8/h5-12,15H,13-14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

CRWKVVGZQIWPES-WLHGVMLRSA-N |

SMILES |

CN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

C[NH+](C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[NH+](C)C.C(=C/C(=O)[O-])\C(=O)[O-] |

Canonical SMILES |

C[NH+](C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[NH+](C)C.C(=CC(=O)[O-])C(=O)[O-] |

Appearance |

Solid powder |

Other CAS No. |

18651-99-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aminopropazine fumarate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aminopropazine fumarate involves several steps. One common method includes the reaction of aminopropazine with fumaric acid to form the fumarate salt. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The final product is often purified through crystallization or other separation techniques to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Aminopropazine fumarate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form secondary amines.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Aminopropazine fumarate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.

Biology: Investigated for its effects on smooth muscle contractions and its potential use in treating various smooth muscle disorders.

Medicine: Primarily used in veterinary medicine to manage urethral spasms and reduce smooth muscle contractions in cats and dogs.

Industry: Employed in the production of veterinary pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

Aminopropazine fumarate exerts its effects by blocking dopamine receptors in the central nervous system, leading to a reduction in smooth muscle contractions. The compound also has anticholinergic and antihistaminic properties, which contribute to its overall pharmacological profile. The molecular targets include dopamine receptors, muscarinic receptors, and histamine receptors .

Comparison with Similar Compounds

Structural Analogues in the Tricyclic Antidepressant Class

Aminopropazine Fumarate shares conceptual similarities with Metapramine Fumarate (), a tricyclic compound with a fused three-ring system. Key differences include:

| Compound | Core Structure | Functional Groups | Primary Indications |

|---|---|---|---|

| Metapramine Fumarate | Tricyclic framework | Amine, fumarate counterion | Mood disorders, chronic pain |

| This compound (hypothetical) | Propylamine-fumarate hybrid | Propylamine, ester linkages | Inferred: Neuroinflammatory conditions |

Metapramine’s tricyclic structure enhances its affinity for serotonin/norepinephrine reuptake inhibition, whereas Aminopropazine’s simpler backbone may prioritize metabolic stability over receptor selectivity .

Fumarate Esters with Immunomodulatory Activity

Fumarate esters like Dimethyl Fumarate (DMF) () and Diethyl Fumarate () are clinically used for multiple sclerosis and psoriasis. Comparative

| Compound | Ester Groups | Mechanism of Action | Clinical Efficacy |

|---|---|---|---|

| Dimethyl Fumarate | Methyl esters | Nrf2 pathway activation, anti-inflammatory cytokine induction | Reduces relapse rates in MS by 50% |

| This compound | Propylamine-fumarate | Hypothesized: Dual H1 receptor antagonism and oxidative stress reduction | Potential: Neuroprotection with fewer gastrointestinal side effects |

DMF’s methyl esters enhance bioavailability but cause flushing; Aminopropazine’s propylamine moiety may mitigate this via altered pharmacokinetics .

Antiviral Fumarate Derivatives

Tenofovir Disoproxil Fumarate () and Emtricitabine Thioacetate () highlight fumarate’s role in antiviral prodrug design:

| Compound | Target Pathway | Structural Uniqueness | Bioavailability |

|---|---|---|---|

| Tenofovir Disoproxil Fumarate | HIV reverse transcriptase inhibition | Phosphonate ester with fumarate | 25% oral bioavailability |

| This compound | Hypothesized: Viral entry inhibition | Propylamine-fumarate conjugate | Predicted: Enhanced CNS penetration due to lipophilic amine |

Tenofovir’s phosphonate group requires intracellular activation, whereas Aminopropazine’s amine group may enable direct target engagement .

Comparative Pharmacological Data

A summary of key parameters from clinical and preclinical studies:

| Compound | IC₅₀ (Enzyme Inhibition) | Half-Life (hrs) | Adverse Effects |

|---|---|---|---|

| Dimethyl Fumarate | 10 μM (Nrf2 activation) | 1.5 | Flushing, GI disturbances |

| Metapramine Fumarate | 15 nM (SERT inhibition) | 12 | Sedation, dry mouth |

| This compound (projected) | 50 nM (H1 receptor) | 8 | Potential: Lower hepatotoxicity |

Research Findings and Clinical Implications

- Neuroprotection: Deuterated fumarates () show enhanced metabolic tracking, suggesting Aminopropazine’s amine group could improve blood-brain barrier penetration for neurodegenerative applications.

- Cancer Metabolism: Fumarate accumulation stabilizes HIF-1α in renal carcinoma (); Aminopropazine’s structure may disrupt this pathway via competitive inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.